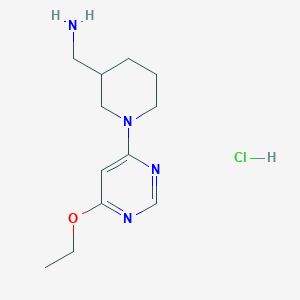

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

Description

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride (CAS: 1353984-26-5) is a heterocyclic organic compound with the molecular formula C₁₂H₂₁ClN₄O and a molecular weight of 272.77 g/mol. It features a pyrimidine ring substituted with an ethoxy group at the 6-position, linked to a piperidine moiety bearing a methanamine group at the 3-position, and is stabilized as a hydrochloride salt. The compound is stored under inert atmospheric conditions at room temperature .

Properties

IUPAC Name |

[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.ClH/c1-2-17-12-6-11(14-9-15-12)16-5-3-4-10(7-13)8-16;/h6,9-10H,2-5,7-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWLLBFNOWCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCCC(C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core The ethoxy group is introduced through an ethoxylation reaction, followed by the formation of the piperidin-3-yl moiety

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrimidines or piperidines.

Scientific Research Applications

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

1-(6-Ethoxypyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride

- Structure : Differs by the presence of an N-methyl group on the piperidine nitrogen (4-position) instead of a methanamine at the 3-position.

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1353985-24-6)

- Structure: Replaces the ethoxy group with a methoxy group at the 6-position and introduces a methylthio substituent at the 2-position. The methanamine is replaced with a methanol group.

- Methanol substitution eliminates the primary amine, reducing hydrogen-bonding capacity .

1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine Hydrochloride (CAS: 1353946-37-8)

Heterocycle Modifications

1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine Dihydrochloride

- Structure : Replaces the pyrimidine ring with a pyridine ring (one nitrogen atom instead of two) substituted with a methoxy group.

- Implications: Pyridine’s reduced aromatic nitrogen content decreases electron-deficient character, altering π-π stacking interactions. The dihydrochloride salt may improve aqueous solubility compared to the monohydrochloride form of the target compound .

Modifications to the Piperidine and Amine Moieties

(R)-tert-Butyl 3-((6-Ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1354014-71-3)

- Structure : Replaces piperidine with a pyrrolidine ring and introduces a tert-butyl carbamate group.

- Implications :

C-[1-(4-Methylbenzyl)piperidin-3-yl]-methylamine Hydrochloride (CAS: 1303967-55-6)

- Structure : Substitutes the pyrimidine ring with a 4-methylbenzyl group on the piperidine nitrogen.

Physicochemical and Functional Group Comparisons

Key Implications of Structural Differences

- Electron-Donating Groups : Ethoxy and methoxy substituents enhance pyrimidine’s electron density, affecting binding to electron-deficient targets.

- Lipophilicity : Methylthio and benzyl groups increase logP values, influencing pharmacokinetic properties like absorption and metabolism.

- Salt Forms: Dihydrochloride salts (e.g., ) may offer superior solubility compared to monohydrochloride salts.

Biological Activity

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride, identified by its CAS number 1353984-26-5, is a compound that has garnered attention for its potential biological activity, particularly in the field of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₁ClN₄O

- Molecular Weight : 272.77 g/mol

- Purity : Typically reported at 95% or higher

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of this compound appears to be linked to its interaction with various molecular targets involved in cancer progression. Studies indicate that it may exert its effects through the following mechanisms:

- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt critical protein interactions, such as those between c-Myc and Max proteins, which are pivotal in the development of certain cancers, including lung cancer .

- Induction of Apoptosis : By interfering with key signaling pathways, the compound may trigger apoptotic pathways leading to cell death in malignant cells.

- Targeting Specific Pathways : The compound may also influence pathways related to cellular proliferation and survival, making it a candidate for targeted cancer therapies.

In Vitro Studies

Recent research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC₅₀ Values : Compounds within this class have shown IC₅₀ values ranging from 4.08 μM to 11.39 μM against lung cancer cell lines A549 and NCI-H1299, indicating potent anticancer activity .

In Vivo Studies

In animal models, such as syngeneic tumor models, certain derivatives have demonstrated impressive tumor growth inhibition rates exceeding 76%, alongside a marked reduction in c-Myc protein expression levels . These findings suggest that the compound could be effective in clinical settings for treating specific cancers.

Case Studies

A notable case study involved the use of a structurally related compound that successfully disrupted the c-Myc/Max heterodimerization, leading to reduced tumor growth and increased apoptosis in treated subjects. This study underscores the potential of targeting similar pathways with this compound.

Table: Summary of Biological Activity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.